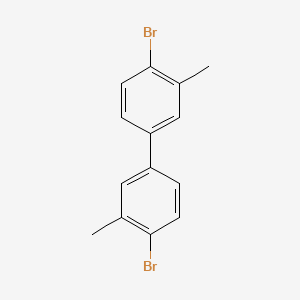

![molecular formula C8H7NO B1592391 7-Methylbenzo[d]oxazole CAS No. 10531-82-5](/img/structure/B1592391.png)

7-Methylbenzo[d]oxazole

Overview

Description

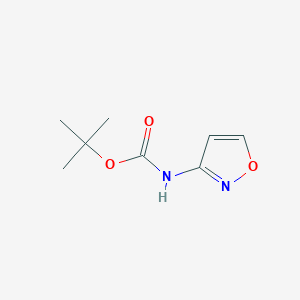

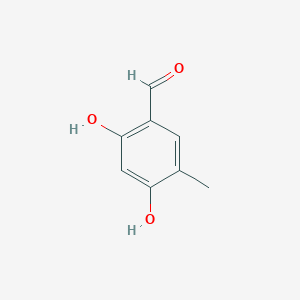

7-Methylbenzo[d]oxazole is a heterocyclic aromatic compound that is part of the oxazole family. It has a molecular formula of C8H7NO . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between.

Synthesis Analysis

The synthesis of 7-Methylbenzo[d]oxazole involves oxidative addition to metal complexes. This process involves N-protonation to yield compounds with NH, NMe-substituted NHC ligands. There are also complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 .Molecular Structure Analysis

The molecular structure of 7-Methylbenzo[d]oxazole consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The average mass of this compound is 133.147 Da .Chemical Reactions Analysis

Oxazoles, including 7-Methylbenzo[d]oxazole, have been found to undergo a variety of chemical reactions. These include direct arylation with high regioselectivity at both C-5 and C-2 . The reaction conditions and the nature of the substituents on the oxazole ring can influence the site of arylation .Physical And Chemical Properties Analysis

7-Methylbenzo[d]oxazole has a molecular formula of C8H7NO and an average mass of 133.147 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Fused Pyridine and Oxazole-Polycyclic Systems : Research on 7-Methylbenzo[d]oxazole derivatives has led to the synthesis of fused pyridine and oxazole-polycyclic systems, indicating potential applications in material science and pharmaceuticals (Nlcolaides et al., 1989).

Biological and Pharmacological Activities

- Antiproliferation Activity in Cancer Research : Derivatives of 7-Methylbenzo[d]oxazole have been studied for their antiproliferative activities in various cancer cells, showing potential as therapeutic agents in oncology (Kuzu et al., 2022).

- Antifungal Applications : New oxime ethers of 7-Methylbenzo[d]oxazole types have shown good antifungal properties, especially against Candida strains, indicating their potential use in treating fungal infections (Rossello et al., 2002).

Material Science and Sensing Applications

- Quantum-Chemical Simulation : The interaction of derivatives of 7-Methylbenzo[d]oxazole with other compounds has been studied using quantum-chemical simulations, highlighting its relevance in material science and chemical engineering (Blokhin et al., 2019).

- Sensor Development : Derivatives of 7-Methylbenzo[d]oxazole have been utilized in developing selective fluorescent and colorimetric sensors, particularly for detecting metal ions like Hg2+, showcasing its application in environmental monitoring and analytical chemistry (Ruan et al., 2011).

Miscellaneous Applications

- Diverse Biological Activities : Oxazole compounds, including 7-Methylbenzo[d]oxazole derivatives, have been found to bind with various enzymes and receptors in biological systems, indicating their versatility in medicinal chemistry (Zhang et al., 2018).

- Synthesis of New Benzimidazole Derivatives : Studies on 7-Methylbenzo[d]oxazole derivatives have contributed to the synthesis of new benzimidazole derivatives, expandingtheir potential in medicinal chemistry and drug development (El-masry et al., 2000).

Structure and Reactivity Studies

- Synthesis and Structure Analysis : Research on 7-Methylbenzo[d]oxazole has included the synthesis and structural analysis of new derivatives, providing insights into their chemical properties and potential applications (Mukhtorov et al., 2019).

Reactions and Mechanisms

Reactivities with Acid Chlorides : Studies on the reactivity of oxazole derivatives, including those related to 7-Methylbenzo[d]oxazole, with acid chlorides have been conducted, highlighting their chemical versatility (Jutzi et al., 1983).

Antibacterial Activities of Quinolones : Research into oxazole derivatives has shown that they can enhance the antibacterial activities of quinolones, suggesting potential in developing new antibacterial agents (Cooper et al., 1990).

Metal-Induced Tautomerization Studies : Oxazole molecules, including 7-Methylbenzo[d]oxazole derivatives, have been shown to undergo metal-induced tautomerization to form heterocyclic carbenes, indicating their utility in organometallic chemistry (Ruiz et al., 2009).

Safety and Hazards

The safety data sheet for 7-Methylbenzo[d]oxazole indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

properties

IUPAC Name |

7-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-3-2-4-7-8(6)10-5-9-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMHCGAIQBUYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626089 | |

| Record name | 7-Methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10531-82-5 | |

| Record name | 7-Methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silyl]oxy-methoxy-dimethylsilane](/img/structure/B1592321.png)

![7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one](/img/structure/B1592326.png)